D-Altrose

Beta-cell biology Insulin secretion Diabetes research

D-Altrose is a conformationally dynamic rare sugar that serves as the ideal negative control for glucose-stimulated insulin secretion (GSIS) assays, as it does not stimulate insulin release or lactate formation. Its uniquely low energy barrier between chair conformations enables the rational design of non-standard oligosaccharides and glycoconjugates. As a metabolically inert sugar, it is essential for dissecting stereospecific effects in enzymology and adipocyte biology. Choose D-Altrose over generic monosaccharides for reproducible, mechanism-specific results. Standard purity: ≥97%.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Cat. No. B8254741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Altrose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1
InChIKeyWQZGKKKJIJFFOK-RSVSWTKNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Altrose for Procurement: A Rare C-3 Epimer with Quantifiable Conformational and Biological Distinctions from D-Glucose and D-Allose


D-Altrose (CAS 1990-29-0) is a rare aldohexose and the C-3 epimer of D-glucose, differing only in the stereochemistry at the third carbon atom [1]. Naturally occurring in extremely small quantities, it is primarily produced via chemical synthesis from precursors like levoglucosenone [2] or through enzymatic bioconversion from cheaper sugars such as D-fructose or D-psicose [3]. Unlike its more common or better-characterized epimers D-glucose and D-allose, D-altrose exhibits a uniquely low energy barrier between its complementary chair conformations, leading to dynamic conformer mixtures in solution [4], a property that directly impacts its reactivity and utility in glycoscience applications.

Why D-Altrose Cannot Be Replaced by D-Allose, D-Glucose, or Other Aldohexoses in Research and Industrial Applications


Generic substitution among aldohexoses fails due to profound and quantifiable differences in biological recognition and conformational behavior driven by stereochemistry. D-Altrose is biologically inert as an insulin secretagogue in pancreatic islets, unlike D-glucose and D-mannose, and does not stimulate lactate formation [1]. Furthermore, in plant models, D-altrose exhibits no growth inhibition, whereas its close analog D-allose significantly suppresses root and shoot development [2]. At the molecular level, D-altrose's dynamic conformational equilibrium, with a low energy barrier between chair forms, stands in stark contrast to the more rigidly favored ⁴C₁ chair of D-glucose [3], profoundly affecting its behavior as a glycosyl donor and its interaction with enzymes and binding proteins. These verified, data-backed divergences in both macroscopic biological response and microscopic molecular structure render D-altrose functionally non-interchangeable with its structural isomers and analogs.

D-Altrose Comparative Evidence: Quantified Differentiation from D-Glucose, D-Mannose, and D-Allose


D-Altrose Does Not Stimulate Insulin Release, Unlike D-Glucose and D-Mannose

In a comparative study of all eight D-aldohexose stereoisomers on isolated pancreatic islets, D-altrose failed to stimulate insulin release, in direct contrast to D-glucose and D-mannose. This establishes D-altrose as a biologically inactive control in this key metabolic pathway [1].

Beta-cell biology Insulin secretion Diabetes research Aldohexose stereoisomers

D-Altrose Does Not Inhibit Rice Plant Growth, Unlike D-Allose

When applied to rice plants (Oryza sativa) at equivalent concentrations, D-altrose showed no effect on root or shoot growth. In contrast, D-allose, its C-3 epimer, caused significant growth inhibition [1]. This demonstrates a stark functional divergence between two structurally similar rare sugars in a plant system.

Plant physiology Rare sugar elicitors Crop science Growth inhibition

D-Altrose Does Not Increase Adipocyte GPDH Activity or Triglyceride Accumulation, Unlike D-Glucose

In differentiated 3T3-L1 adipocytes, D-altrose did not increase glycerol-3-phosphate dehydrogenase (GPDH) activity or triglyceride (TG) accumulation, whereas D-glucose did [1]. This metabolic inertness in a key model for lipid storage distinguishes D-altrose from the primary physiological sugar.

Adipocyte biology Obesity research Rare sugar metabolism Lipid accumulation

D-Altrose Exhibits a Unique Conformational Equilibrium, Unlike the Rigid ⁴C₁ Chair of D-Glucose

D-Altrose is distinguished by a low energy barrier between its complementary chair conformations (⁴C₁ and ¹C₄), leading to dynamic mixtures of conformers in solution [1]. This is in contrast to D-glucose, which overwhelmingly favors a single ⁴C₁ chair conformation. The conformational dynamics of D-altrose directly influence its reactivity in glycosylation reactions and the three-dimensional structure of resulting glycoconjugates.

Glycoscience Conformational analysis Carbohydrate chemistry NMR spectroscopy

D-Altrose Serves as a Diagnostic Substrate for Aldose Isomerases with Specificity Distinct from Other Aldohexoses

D-Arabinose isomerase from Klebsiella pneumoniae accepts D-altrose as a substrate, catalyzing its interconversion with D-psicose with an equilibrium ratio of 13:87 (D-altrose:D-psicose) [1]. This substrate specificity profile is distinct, as the enzyme also acts on D-arabinose (90:10 equilibrium with D-ribulose) and L-fucose (90:10 with L-fuculose). Recombinant L-fucose isomerase from Caldicellulosiruptor saccharolyticus also isomerizes D-altrose alongside its primary substrates [2].

Enzymology Biocatalysis Rare sugar production Substrate specificity

D-Altrose Enables Synthesis of Unique Altrobiosides with Altered Pyranose Ring Conformations

Synthesis of methyl altrobiosides from D-altrose yields disaccharides where the pyranose ring conformations differ from the regular ⁴C₁ chair and are influenced by the regiochemistry of the interglycosidic linkage [1]. This is a direct consequence of D-altrose's inherent conformational flexibility and is not observed in analogous glycosides prepared from more rigid sugars like D-glucose.

Synthetic chemistry Glycosylation Oligosaccharide synthesis Conformational analysis

Procurement-Driven Applications for D-Altrose Based on Verified Comparative Evidence


Use as a Negative Control in Pancreatic Beta-Cell and Insulin Secretion Assays

D-Altrose is the ideal negative control for experiments investigating glucose-stimulated insulin secretion (GSIS). As demonstrated in isolated islet studies, it does not stimulate insulin release, unlike D-glucose and D-mannose [1]. Its structural similarity to D-glucose, without its biological activity, allows researchers to dissect the stereospecific requirements of the glucose-sensing machinery in beta-cells.

Substrate for Characterizing and Differentiating Aldose Isomerases and Epimerases

D-Altrose is an essential reagent for enzymology studies focused on rare sugar production. Its distinct equilibrium ratio with D-psicose (13:87) when using D-arabinose isomerase [1], and its acceptance as a substrate by L-fucose isomerase [2], provides a unique benchmark for characterizing the substrate specificity of novel isomerases. This is crucial for developing biocatalytic pathways to produce other high-value rare sugars.

Building Block for Conformationally Dynamic Glycoconjugates and Altrobiosides

D-Altrose is a strategic choice for synthetic chemists aiming to introduce conformational flexibility into oligosaccharides and glycoconjugates. Its low energy barrier between chair conformations [1] yields altrobiosides with non-standard ring shapes that vary with linkage regiochemistry [1]. This allows for the rational design of molecules with unique three-dimensional structures for probing carbohydrate recognition events or developing novel biomaterials.

Metabolically Inert Control in Adipocyte Differentiation and Lipid Accumulation Studies

In research on adipocyte biology and obesity, D-altrose serves as a metabolically neutral control. Data shows it does not increase GPDH activity or triglyceride accumulation in 3T3-L1 adipocytes, unlike D-glucose [1]. This property is valuable for distinguishing the specific effects of metabolizable sugars from potential osmotic or other non-metabolic effects in cell culture models of lipid storage.

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